Product packaging for Fmoc-Alg(Me,Pbf)-OH(Cat. No.:)

Fmoc-Alg(Me,Pbf)-OH

Cat. No.: B1496343
M. Wt: 634.7 g/mol
InChI Key: ZDTFXRWVNQSZQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Protected Arginine in Solid-Phase Peptide Synthesis (SPPS)

The guanidino group of arginine's side chain presents a unique challenge in peptide synthesis. While its positive charge is often crucial for the biological activity of peptides, its high basicity and nucleophilicity can lead to undesirable side reactions during the coupling steps of SPPS. nih.govresearchgate.net To circumvent these issues and to improve the solubility of the arginine derivative in the organic solvents commonly used in SPPS, the guanidino group must be protected. nih.govrsc.org The failure to do so can result in side reactions such as δ-lactam formation, a process that can significantly reduce the yield of the desired peptide. nih.gov Therefore, the use of a suitable protecting group for the arginine side chain is a critical consideration in the design of any peptide synthesis strategy.

Evolution and Role of Fmoc-Arg(Pbf)-OH as a Standard Building Block

The advent of the fluorenylmethyloxycarbonyl (Fmoc) strategy for SPPS revolutionized the field, offering milder deprotection conditions compared to the older tert-butoxycarbonyl (Boc) method. Within this framework, Fmoc-Arg(Pbf)-OH has emerged as the gold standard for incorporating arginine residues. chempep.comadvancedchemtech.com The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group provides robust protection for the guanidinium (B1211019) side chain, remaining stable under the basic conditions used for Fmoc group removal (e.g., piperidine) while being readily cleavable with strong acids like trifluoroacetic acid (TFA) during the final deprotection and cleavage of the peptide from the solid support. chempep.compeptide.com

The widespread adoption of Fmoc-Arg(Pbf)-OH stems from its balanced properties: it effectively prevents side reactions, is compatible with standard SPPS protocols, and generally provides high coupling efficiencies. chempep.comrsc.org Its use has been instrumental in the successful synthesis of countless arginine-containing peptides for research and therapeutic development. chempep.combiosynth.com

Table 1: Key Features of Fmoc-Arg(Pbf)-OH

FeatureDescription
α-Amino Protecting Group Fmoc (9-fluorenylmethyloxycarbonyl)
Side-Chain Protecting Group Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)
Cleavage of Fmoc Group Basic conditions (e.g., 20% piperidine (B6355638) in DMF)
Cleavage of Pbf Group Strong acidic conditions (e.g., Trifluoroacetic acid)
Primary Application Incorporation of arginine in Fmoc-based Solid-Phase Peptide Synthesis (SPPS)

Overview of N-Methylated Arginine Derivatives in Peptide Chemistry

N-methylation, the addition of a methyl group to a nitrogen atom, is a common post-translational modification in nature that can significantly impact a peptide's properties. uu.nlnih.gov In synthetic peptide chemistry, the incorporation of N-methylated amino acids, including N-methylated arginine, is a powerful strategy to enhance the therapeutic potential of peptides. merckmillipore.com

Methylation of the arginine side chain can influence a peptide's conformation, receptor binding affinity, and metabolic stability. uu.nlrsc.org The introduction of a methyl group on the guanidino nitrogen, as seen in Fmoc-Arg(Me,Pbf)-OH, can alter the hydrogen bonding capacity and basicity of the side chain. sigmaaldrich.comsigmaaldrich.com This modification can lead to peptides with improved pharmacokinetic profiles, such as increased resistance to enzymatic degradation and enhanced cell permeability. merckmillipore.com The synthesis of peptides containing these modified residues is crucial for exploring structure-activity relationships and developing novel peptide-based drugs. chemicalbook.comsigmaaldrich.com

Table 2: Types of Arginine Methylation

TypeDescriptionResulting Residue(s)
Type I Catalyzes the formation of monomethylarginine and subsequently asymmetric dimethylarginine.ω-NG-monomethylarginine (MMA), asymmetric ω-NG,NG-dimethylarginine (aDMA)
Type II Catalyzes the formation of monomethylarginine and subsequently symmetric dimethylarginine.ω-NG-monomethylarginine (MMA), symmetric ω-NG,N'G'-dimethylarginine (sDMA)
Type III Catalyzes the formation of monomethylarginine as the final product.ω-NG-monomethylarginine (MMA)

Data sourced from ACS Publications acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H38N4O7S B1496343 Fmoc-Alg(Me,Pbf)-OH

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C33H38N4O7S

Molecular Weight

634.7 g/mol

IUPAC Name

3-[[amino-[methyl-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]amino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C33H38N4O7S/c1-18-19(2)29(20(3)25-15-33(4,5)44-28(18)25)45(41,42)37(6)31(34)35-16-27(30(38)39)36-32(40)43-17-26-23-13-9-7-11-21(23)22-12-8-10-14-24(22)26/h7-14,26-27H,15-17H2,1-6H3,(H2,34,35)(H,36,40)(H,38,39)

InChI Key

ZDTFXRWVNQSZQP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)N(C)C(=NCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C

Origin of Product

United States

Advanced Applications of Fmoc Alg Me,pbf Oh in Solid Phase Peptide Synthesis

Strategic Incorporation of Arginine Residues in Complex Peptide Architectures

The incorporation of N-methylated arginine residues, such as Fmoc-Arg(Me,Pbf)-OH, into peptide chains is a powerful strategy for modulating the structure and function of synthetic peptides. nih.gov N-methylation of the peptide backbone converts a secondary amide into a tertiary amide, which can increase resistance to enzymatic degradation, enhance cell permeability, and constrain the peptide's conformation. nih.govresearchgate.net However, the synthesis of N-methylated peptides presents significant challenges. The N-terminal secondary amine of Fmoc-Arg(Me,Pbf)-OH is sterically hindered compared to a primary amine, which can dramatically slow down the acylation (coupling) step. researchgate.net This necessitates careful optimization of coupling conditions to achieve high yields and avoid the formation of deletion sequences.

Reaction Kinetics and Efficiency in Fmoc-Alg(Me,Pbf)-OH Coupling

To enhance reaction rates and improve efficiency, microwave-assisted solid-phase peptide synthesis (MW-SPPS) is often employed. chempep.com Microwave irradiation can significantly shorten coupling times from hours to minutes. However, for arginine derivatives, elevated temperatures can also accelerate side reactions, particularly δ-lactam formation. researchgate.net Therefore, a careful balance must be struck. Studies have shown that for the incorporation of Fmoc-Arg(Pbf)-OH, coupling at room temperature can result in higher yields than at elevated temperatures because the competing intramolecular lactam formation is minimized. researchgate.net The efficiency of coupling can be very high under optimized conditions, with reagent systems like DIC/OxymaPure achieving over 98% incorporation of Arg(Pbf). csic.es

Mitigation of δ-Lactam Formation during Arginine Coupling

A major side reaction during the incorporation of arginine derivatives like Fmoc-Arg(Pbf)-OH is the formation of an inactive δ-lactam. rsc.orgrsc.org This occurs through an intramolecular cyclization where the side-chain guanidine (B92328) group attacks the activated carboxylic acid of the same molecule. rsc.org This side reaction consumes the activated amino acid, preventing it from coupling to the peptide chain and leading to the formation of deletion peptides. csic.esrsc.org While the N-alpha-methylation of Fmoc-Arg(Me,Pbf)-OH prevents other potential side reactions at the alpha-amine, it does not inhibit this intramolecular δ-lactamization.

Several strategies have been developed to mitigate this problematic side reaction:

Temperature Control: Performing the coupling at lower temperatures (<55°C) is a key strategy, as higher temperatures accelerate lactam formation. For some challenging sequences, room temperature coupling is more effective than microwave heating. researchgate.net

Solvent Selection: The choice of solvent can influence the rate of lactam formation. Studies have shown that using dimethylformamide (DMF) results in significantly less δ-lactam by-product compared to N-butylpyrrolidinone (NBP). mdpi.comcsic.es

Activation Protocol: An in situ activation strategy is recommended. rsc.orgresearchgate.net This involves adding the coupling reagent (e.g., DIC) to the resin only after the protected amino acid and additive (e.g., OxymaPure) have been introduced. csic.esrsc.org A split addition of the carbodiimide (B86325) can also be employed to maintain a high concentration of the desired active ester relative to the unreacted amino acid, favoring the intermolecular coupling over the intramolecular cyclization. rsc.orgresearchgate.net

Table 2: Strategies to Mitigate δ-Lactam Formation
StrategyMethodRationaleReferences
Temperature ControlMaintain coupling temperature below 55°C; use room temperature for certain sequences.Reduces the rate of the intramolecular cyclization reaction. researchgate.net
Solvent ChoiceUse DMF instead of more viscous solvents like NBP.DMF has been shown to suppress the δ-lactam side-reaction. mdpi.comcsic.es
In Situ ActivationAdd the activating agent (e.g., DIC) directly to the mixture of resin and protected amino acid.Minimizes the time the activated amino acid exists in solution before coupling, reducing the opportunity for cyclization. csic.esrsc.orgresearchgate.net
Reagent StoichiometryUse a slight excess of the amino acid derivative and coupling reagents.Helps to drive the desired intermolecular coupling reaction to completion. rsc.orgresearchgate.net

Deprotection Chemistry of Fmoc and Pbf Protecting Groups

The successful synthesis of peptides using Fmoc-Arg(Me,Pbf)-OH relies on the orthogonal removal of the temporary Nα-Fmoc group and the permanent side-chain Pbf group. The N-alpha-methylation does not alter the fundamental chemistry of these deprotection steps.

Base-Mediated Cleavage of Nα-Fmoc Group

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group used for the temporary protection of the α-amino group. wikipedia.org Its removal is typically the first step in each cycle of peptide elongation.

The cleavage proceeds via a base-catalyzed β-elimination (E1cb) mechanism. publish.csiro.auacs.orgpublish.csiro.au A base, most commonly a 20% solution of piperidine (B6355638) in DMF, abstracts the acidic proton on the β-carbon of the fluorene (B118485) ring system. wikipedia.orgspringernature.com This leads to the elimination of a highly reactive dibenzofulvene (DBF) intermediate and the release of the free amine. springernature.comscielo.org.mx The excess piperidine in the deprotection solution also acts as a scavenger, trapping the liberated DBF to form a stable and soluble adduct that can be easily washed away. acs.orgscielo.org.mx This scavenging step is crucial to prevent the DBF from reacting with the newly deprotected N-terminal amine, which would terminate the peptide chain. acs.org The deprotection reaction is generally rapid, occurring within minutes in polar solvents like DMF. publish.csiro.au

Acid-Labile Removal of Guanidinium (B1211019) Pbf Protecting Group (e.g., TFA-mediated)

The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is an acid-labile group used to protect the nucleophilic guanidinium side chain of arginine. chempep.compeptide.com It remains stable throughout the cycles of base-mediated Fmoc deprotection and is removed during the final step of the synthesis.

The Pbf group is cleaved under moderately acidic conditions, typically during the same step that cleaves the completed peptide from the resin. peptide.com A standard cleavage cocktail for this purpose is a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (B1312306) (TIS) in a ratio of 95:2.5:2.5. mdpi.com The Pbf group was developed as an improvement over older protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), as it is more acid-labile and is removed more rapidly. peptide.comub.edu This increased lability is particularly advantageous for the synthesis of peptides containing multiple arginine residues or other acid-sensitive modifications. peptide.compeptide.com Furthermore, the Pbf group reduces the risk of a side reaction where the protecting group reattaches to tryptophan residues during acid-mediated cleavage. peptide.comiris-biotech.de

Orthogonal Protecting Group Strategies in Conjunction with Pbf

The foundation of modern peptide synthesis, particularly the Fmoc/tBu strategy, is built upon the principle of orthogonality, where different protecting groups can be removed under distinct chemical conditions without affecting others. chempep.combeilstein-journals.orgnih.gov The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group, used to protect the guanidino side chain of arginine, is a key component of this strategy. chempep.com It is designed to be labile to strong acids, typically trifluoroacetic acid (TFA), which is used in the final cleavage step to deprotect the side chains and release the peptide from the resin. chemicalbook.insigmaaldrich.com

This acid lability is orthogonal to the base-labile Nα-Fmoc group, which is removed at each cycle of peptide elongation using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). chempep.comekb.eg This orthogonal relationship ensures that the side chain remains protected throughout the synthesis while the N-terminus is selectively deprotected for coupling the next amino acid. chempep.com

The Pbf group's compatibility extends to other orthogonal protecting groups used for side-chain modifications, enabling the synthesis of complex branched or cyclic peptides. For instance, amino groups of lysine (B10760008) or diaminopropionic acid can be protected with groups like 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde), 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde), or 4-methyltrityl (Mtt). sigmaaldrich.com These groups are stable to both the piperidine used for Fmoc removal and the TFA used for Pbf cleavage but can be selectively removed under specific, non-overlapping conditions.

Table 1: Orthogonal Protecting Groups Compatible with the Fmoc/Pbf Strategy

Protecting GroupProtected FunctionalityCleavage ConditionStability
Fmoc α-Amino group20% Piperidine in DMFStable to acid
Pbf Arginine side chainTrifluoroacetic acid (TFA)Stable to base
tBu (tert-Butyl) Asp, Glu, Ser, Thr, Tyr side chainsTrifluoroacetic acid (TFA)Stable to base
Boc (tert-Butoxycarbonyl) Trp, Lys side chainsTrifluoroacetic acid (TFA)Stable to base
Trt (Trityl) Asn, Gln, His side chainsTrifluoroacetic acid (TFA)Stable to base
ivDde / Dde Lysine side-chain amino group2% Hydrazine (B178648) in DMFStable to TFA and piperidine
Mmt / Mtt Lysine side-chain amino groupDilute acid (e.g., 1% TFA or AcOH/TFE/DCM)Stable to piperidine and strong TFA

This table summarizes common protecting groups and their cleavage conditions, highlighting the orthogonality central to Fmoc-SPPS.

The use of ivDde-Lys(Fmoc)-OH, for example, allows for side-chain modification mid-synthesis. After its incorporation, the side-chain Fmoc group is removed with piperidine, the exposed amine is modified, and then the ivDde group is removed with hydrazine to allow for the continuation of the main peptide chain elongation. sigmaaldrich.com This demonstrates the modularity and precision enabled by combining Pbf with other orthogonal protecting groups.

Addressing Challenges in Fmoc-Arg(Me,Pbf)-OH Peptide Synthesis

While Fmoc-Arg(Pbf)-OH and its methylated derivatives are indispensable, their use is associated with several challenges that can impact the yield and purity of the final peptide. chemicalbook.incsic.es

Strategies for Overcoming Steric Hindrance during Coupling

The Pbf group is notably bulky, which can create steric hindrance during the coupling reaction, slowing down the formation of the peptide bond. chempep.com This issue is particularly pronounced in sequences with adjacent bulky residues or when synthesizing arginine-rich peptides. chempep.com The introduction of a methyl group, as in Fmoc-Arg(Me,Pbf)-OH, can further increase this steric hindrance. Incomplete couplings lead to deletion sequences, which are often difficult to separate from the target peptide.

Several strategies have been developed to mitigate steric hindrance:

Optimized Coupling Reagents: Using highly potent activating reagents can enhance coupling efficiency. Reagents like HATU, HBTU, or PyBOP are often employed instead of less reactive options, especially for hindered couplings. chempep.comnih.gov

Double Coupling: Repeating the coupling step with a fresh portion of activated amino acid and reagents is a common method to drive the reaction to completion. acs.org

Elevated Temperatures: Performing the coupling at elevated temperatures (e.g., 45-75°C), often in conjunction with microwave-assisted SPPS, can increase reaction kinetics and overcome activation energy barriers. chempep.comresearchgate.net Microwave energy has been shown to significantly reduce reaction times and improve yields for Fmoc-Arg(Pbf)-OH incorporation. chempep.com

Solvent Choice: The choice of solvent can influence reagent solubility and resin swelling, which in turn affects coupling efficiency. While DMF is standard, other solvents are being explored to improve performance. ekb.eglu.se

In Situ Activation: For particularly difficult couplings, activating the amino acid directly in the presence of the resin-bound amine can maximize the concentration of the active species at the reaction site. researchgate.netrsc.org

Management of Side Reactions and Impurity Formation (e.g., Trp alkylation, des-Arg peptides)

Beyond steric hindrance, the chemical properties of Pbf-protected arginine can lead to specific side reactions that generate impurities.

One major issue is the formation of des-Arg peptides , which are deletion sequences lacking an intended arginine residue. This is often a direct consequence of the intramolecular cyclization of activated Fmoc-Arg(Pbf)-OH to form a stable δ-lactam . csic.esrsc.org This six-membered ring is unreactive towards the peptide chain's N-terminal amine, effectively terminating the coupling reaction and consuming the activated amino acid. researchgate.net This side reaction is a significant contributor to low yields, especially in large-scale synthesis where reagent excesses are minimized. csic.es

Another significant side reaction is the alkylation of tryptophan (Trp) residues by carbocations generated from the Pbf group during final TFA cleavage. While the Pbf group was specifically developed to be less prone to this issue than its predecessor, Pmc, the risk is not entirely eliminated. chemicalbook.inpeptide.compeptide.comcapes.gov.br

Table 2: Common Side Reactions with Fmoc-Arg(Pbf)-OH and Mitigation Strategies

Side ReactionDescriptionCauseMitigation Strategies
δ-Lactam Formation Intramolecular cyclization of activated Fmoc-Arg(Pbf)-OH, leading to an unreactive species.Activation of the carboxyl group of Fmoc-Arg(Pbf)-OH prior to coupling.- Use in situ activation protocols. researchgate.netrsc.org- Minimize pre-activation time. nih.gov- Optimize solvent and temperature (e.g., NBP at 45°C). researchgate.net- Use coupling reagents that minimize side reaction (e.g., DIC/Oxyma). csic.es
Tryptophan Alkylation Electrophilic attack on the indole (B1671886) ring of Trp by the Pbf-derived carbocation during TFA cleavage.Acid-catalyzed cleavage of the Pbf group.- Use scavengers (e.g., triisopropylsilane (TIS), water, dithiothreitol (B142953) (DTT)) in the cleavage cocktail. chemicalbook.in- Use Fmoc-Trp(Boc)-OH for Trp protection. chemicalbook.incapes.gov.br- Minimize cleavage time.
Aspartimide Formation Cyclization involving an aspartate residue, particularly when followed by Gly, Asn, or Arg.Base (piperidine) or acid (TFA) catalysis.- Use protecting groups that hinder cyclization.- Add acidic modifiers like Oxyma to the Fmoc deprotection solution. semanticscholar.org
Incomplete Deprotection Residual Pbf groups on the final peptide.Insufficient TFA cleavage time, especially with multiple Arg residues.- Extend TFA cleavage time (e.g., >2 hours). - Use optimized scavenger cocktails.

This table outlines key side reactions encountered during the use of Fmoc-Arg(Pbf)-OH and provides proven methods to minimize their occurrence.

The combination of using Fmoc-Trp(Boc)-OH to protect the indole side chain and including scavengers in the final cleavage cocktail is a highly effective strategy to prevent Trp alkylation, yielding cleaner crude peptides. chemicalbook.incapes.gov.br

Solvent Effects and Green Solvent Alternatives in Fmoc-Arg(Pbf)-OH Coupling (e.g., NBP)

The solvent used in SPPS plays a critical role, influencing everything from resin swelling and reagent solubility to reaction rates and side reaction profiles. lu.secsic.es For decades, DMF has been the solvent of choice. However, due to its classification as a reprotoxic substance, there is a significant push to replace it with greener, safer alternatives. csic.esnih.govrgdiscovery.com

One of the most promising green solvents is N-butylpyrrolidinone (NBP) . lu.senih.gov It is non-toxic, biodegradable, and has a high boiling point, making it a suitable replacement for DMF. csic.esrgdiscovery.com Studies have shown that NBP performs on par with DMF for the synthesis of many peptides. nih.govrgdiscovery.com

However, the use of NBP presents a specific challenge for the incorporation of Fmoc-Arg(Pbf)-OH. Research has demonstrated that δ-lactam formation is significantly more pronounced in NBP compared to DMF under standard conditions. csic.esrsc.org This is attributed to NBP's higher viscosity, which can impair the diffusion of the coupling cocktail into the resin pores, slowing down the intermolecular coupling and giving the intramolecular lactamization side reaction more time to occur. researchgate.netrsc.org

To address this, researchers have developed optimized protocols for Arg coupling in NBP:

Elevated Temperature: Performing the coupling at 45°C reduces the viscosity of NBP, facilitating better penetration of reagents into the resin and accelerating the desired coupling reaction. researchgate.netrsc.org

In Situ Activation with Staggered Reagent Addition: A successful strategy involves dissolving Fmoc-Arg(Pbf)-OH and an additive like OxymaPure in NBP, adding it to the resin, and then adding the coupling reagent (e.g., DIC) in two portions. This in situ activation minimizes the concentration of the free active ester, suppressing lactam formation and leading to near-quantitative coupling. csic.esresearchgate.net

Binary mixtures of NBP with less viscous green solvents, such as ethyl acetate (B1210297) (EtOAc) or 2-methyl tetrahydrofuran (B95107) (2-Me-THF), have also been shown to yield excellent results, sometimes outperforming pure DMF in terms of yield and purity. lu.senih.gov

Table 3: Comparison of DMF and NBP for Fmoc-Arg(Pbf)-OH Coupling

ParameterN,N-Dimethylformamide (DMF)N-Butylpyrrolidinone (NBP)
Environmental/Safety Profile Reprotoxic, Substance of Very High Concern (SVHC)Non-toxic, biodegradable, considered a "green" solvent
Resin Swelling ExcellentGood to Excellent
Reagent Solubility ExcellentGood
Arg-Lactam Formation Occurs, but generally manageableSignificantly increased at room temperature
Optimized Coupling Strategy Standard protocols (e.g., pre-activation) are often sufficient.Requires optimized protocols (e.g., 45°C, in situ activation) to suppress lactam formation.

This table compares the performance and handling of DMF and NBP, highlighting the considerations necessary for transitioning to a greener SPPS process.

Role in Automated and High-Throughput Peptide Synthesis

The robustness and predictability of the Fmoc/tBu strategy, including the use of derivatives like Fmoc-Arg(Pbf)-OH and Fmoc-Arg(Me,Pbf)-OH, have been pivotal for the development of automated and high-throughput peptide synthesis. beilstein-journals.orgchempep.com Automated synthesizers perform the repetitive cycles of deprotection, washing, and coupling, enabling the rapid production of multiple peptide sequences with minimal manual intervention. beilstein-journals.orgvapourtec.com

Fmoc-Arg(Pbf)-OH and its derivatives are standard reagents fully compatible with these automated platforms. chempep.com The challenges discussed previously—steric hindrance and side reactions—are critical to manage in an automated context. Modern synthesizers often incorporate features to address these issues, such as:

Variable Temperature Control: Many automated systems, especially those with microwave capabilities, allow for precise temperature control for specific coupling steps, which is essential for incorporating hindered residues like Pbf-protected arginine. nih.gov

Flexible Programming: Synthesizers can be programmed to perform double couplings, use different coupling reagents for specific amino acids, or extend reaction times as needed for difficult sequences. vapourtec.com

High-Throughput Platforms: Multiple peptide synthesizers can run numerous sequences in parallel, facilitating the rapid screening of peptide libraries for drug discovery and other research applications. beilstein-journals.org

The availability of high-purity building blocks like Fmoc-Arg(Me,Pbf)-OH is crucial for the success of automated synthesis, as impurities in the starting materials (such as free amino acids or dipeptides) can lead to chain termination or insertion mutations that are difficult to control in an automated workflow. semanticscholar.orgnih.gov Therefore, the use of well-characterized, high-quality reagents is fundamental to leveraging the full potential of automation in producing complex, modified peptides for therapeutic and research purposes. beilstein-journals.orgchemimpex.com

Specialized Research Applications of Fmoc Alg Me,pbf Oh and Its Derivatives

Synthesis of Peptides Containing N-Methylated Arginine Residues

Fmoc-Arg(Me,Pbf)-OH is specifically designed for the direct incorporation of monomethylated arginine into a growing peptide chain using standard Fmoc/tBu SPPS protocols. sigmaaldrich.comiris-biotech.de N-omega-methylation of arginine is a significant post-translational modification (PTM) found in many proteins, and this building block allows researchers to create synthetic peptides containing this specific modification for functional and structural studies. iris-biotech.de The use of pre-methylated building blocks like Fmoc-Arg(Me,Pbf)-OH is part of a broader strategy for producing peptides with various PTMs, as the mild conditions of Fmoc chemistry are compatible with many sensitive modifications that would not survive harsher methods like HF cleavage. nih.gov

A primary application of Fmoc-Arg(Me,Pbf)-OH is in the synthesis of histone-related peptides. sigmaaldrich.comsigmaaldrich.com Histone proteins undergo a wide array of post-translational modifications, including the methylation of arginine and lysine (B10760008) residues, which constitutes a "histone code" that regulates chromatin structure and gene expression. nih.gov By using Fmoc-Arg(Me,Pbf)-OH and other modified amino acids, scientists can synthesize peptide fragments of histone tails that precisely mimic these PTMs. nih.gov

These synthetic peptides are powerful tools for interrogating the histone code. They are used in peptide microarrays and other biochemical assays to identify "reader" proteins that specifically recognize these methylation marks, thereby deciphering the downstream effects of histone modifications. nih.gov The synthesis of peptides containing methylated arginine often requires specialized manual coupling protocols to ensure efficient incorporation. nih.gov

Table 1: Examples of Fmoc-Protected Derivatives for Histone Peptide PTM Synthesis This table is based on data from a study on peptide microarrays for interrogating the histone code. nih.gov

Post-Translational Modification Fmoc-Protected Derivative
Monomethyl-arginine Fmoc-Arg(Me,Pbf)-OH
Asymmetric Dimethyl-arginine Fmoc-Arg(Me2a,Pbf)-OH (Fmoc-ADMA(Pbf)-OH)
Symmetric Dimethyl-arginine Fmoc-Arg(Me2s,Boc2)-OH (Fmoc-SDMA(Boc)2-OH)
Acetyl-lysine Fmoc-Lys(Ac)-OH
Monomethyl-lysine Fmoc-Lys(Me,Boc)-OH
Dimethyl-lysine Fmoc-Lys(Me2)-OH·HCl
Trimethyl-lysine Fmoc-Lys(Me3Cl)-OH
Phosphoserine Fmoc-Ser(PO(OBzl)OH)-OH

The use of Fmoc-Arg(Me,Pbf)-OH extends beyond histones to the synthesis of any peptide where N-monomethyl arginine is a required component. iris-biotech.desigmaaldrich.com Fmoc-based SPPS is the preferred method for creating peptides with PTMs because the chemistry is mild enough to preserve the integrity of the modifications. nih.gov A wide array of building blocks is commercially available to facilitate the incorporation of various PTMs, enabling detailed investigation into their roles in protein function, signaling, and disease. nih.govsigmaaldrich.com The Pbf protecting group on the arginine side chain is reliably removed during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin, a standard step in Fmoc SPPS. sigmaaldrich.com

Table 2: Selected Building Blocks for Introducing PTMs via Fmoc SPPS This table highlights a selection of commercially available reagents for synthesizing post-translationally modified peptides. sigmaaldrich.com

Amino Acid PTM Recommended Building Block
Arginine Monomethylation Fmoc-Arg(Me,Pbf)-OH
Arginine Asymmetric Dimethylation Fmoc-ADMA(Pbf)-OH
Arginine Symmetric Dimethylation Fmoc-SDMA(Boc)2-ONa
Lysine Monomethylation Fmoc-Lys(Me,Boc)-OH · HCl
Lysine Dimethylation Fmoc-Lys(Me)2-OH
Lysine Trimethylation Fmoc-Lys(Me)3Cl-OH
Serine Phosphorylation Fmoc-Ser(PO(OBzl)OH)-OH
Threonine Phosphorylation Fmoc-Thr(PO(OBzl)OH)-OH
Tyrosine Sulfation Fmoc-Tyr(SO3nP)-OH

Contribution to Peptide-Based Research Probes and Tools

Fmoc-Alg(Me,Pbf)-OH and its derivatives are instrumental in the synthesis of specialized peptides that serve as research probes. The incorporation of the N-methylated arginine analogue can confer unique properties to the resulting peptide, such as increased resistance to enzymatic degradation and altered conformational preferences.

Cell-penetrating peptides (CPPs) are short peptides that can traverse cellular membranes and deliver various molecular cargoes into cells. Arginine-rich peptides are a prominent class of CPPs, and the inclusion of N-methylated arginine residues can impact their function. chempep.com The use of this compound in solid-phase peptide synthesis (SPPS) allows for the precise placement of a methylarginine (B15510414) mimic within a peptide sequence. Research has explored how N-omega-methylation of arginine residues in Tat-derived peptides affects their cellular uptake. iris-biotech.de This modification can influence the interactions of the peptide with the cell surface and its subsequent internalization, making this compound a valuable tool for designing and optimizing CPPs for drug delivery and research applications.

Antimicrobial peptides (AMPs) are a diverse group of naturally occurring molecules that form a crucial part of the innate immune system of many organisms. Many AMPs are rich in cationic residues like arginine, which are critical for their interaction with and disruption of microbial membranes. The synthesis of novel AMPs with enhanced properties is an active area of research. The incorporation of non-standard amino acids, such as N-methylated arginine using this compound, can lead to AMPs with increased stability against proteases, a common mechanism of bacterial resistance. For instance, modified teixobactin (B611279) analogues have been synthesized to investigate their antibacterial activity against various pathogens. iris-biotech.de

This compound and its non-methylated counterpart, Fmoc-Arg(Pbf)-OH, are key reagents in the synthesis of peptide hormone analogues for studying receptor-ligand interactions and developing potential therapeutics. chemimpex.com

Neurotensin (B549771) Analogs: Neurotensin (NT) is a tridecapeptide that exerts its effects through specific receptors, with the neurotensin receptor subtype 1 (NTS1) being a target for cancer imaging and therapy due to its overexpression in certain tumors. chemicalbook.com Fmoc-N-Me-Arg(Pbf)-OH has been utilized in the solid-phase synthesis of neurotensin analogues. nih.gov Researchers have demonstrated that modifying NT analogues at specific arginine positions can be a viable strategy for developing PET imaging agents for NTS1-expressing tumors. chemicalbook.com The synthesis of labeled neurotensin receptor ligands, such as NT8-13, has been accomplished using Fmoc-protected labeled arginine derivatives. ox.ac.ukresearchgate.net

NPY Y4R Ligands: The neuropeptide Y (NPY) receptor family is involved in various physiological processes, and the Y4 receptor (Y4R) is a target for developing ligands to treat conditions like obesity and gastrointestinal disorders. nih.gov Research has focused on synthesizing peptidic NPY Y4R ligands. nih.gov Fmoc-N-Me-Arg(Pbf)-OH has been employed in the synthesis of tetrapeptide agonists and hexapeptide antagonists for the Y4R, highlighting its utility in developing selective receptor modulators. chemicalbook.com

A study on oligopeptides as NPY Y4 receptor ligands identified a high-affinity tetrapeptide agonist and a hexapeptide antagonist derived from a parent hexapeptide. nih.gov

Peptide/AnalogueReceptor TargetApplication/FindingKey Building Block
Neurotensin (NT) AnalogsNTS1Development of PET imaging agents for tumors. chemicalbook.comFmoc-N-Me-Arg(Pbf)-OH nih.gov
Labeled NT8-13Neurotensin Receptor 1Synthesis of labeled ligands for receptor studies. ox.ac.ukresearchgate.netFmoc-Pbf-[2-13C]-L-arginine ox.ac.uk
NPY Y4R LigandsNPY Y4 ReceptorSynthesis of high-affinity agonists and antagonists. chemicalbook.comnih.govFmoc-N-Me-Arg(Pbf)-OH chemicalbook.com

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as stability and bioavailability. Protein engineering involves modifying protein structures to enhance their function or create novel properties. chemimpex.com this compound and related derivatives are valuable in both fields.

The introduction of N-methylated arginine residues can create peptidomimetics with altered backbone conformations and resistance to proteolysis. This is exemplified by the development of a highly potent, cell-permeable macrocyclic peptidomimetic (MM-589) that targets the WDR5-MLL protein-protein interaction, where N-methylated arginine was incorporated. iris-biotech.de Furthermore, the synthesis of arginine mimetics, such as amidinophenylalanine derivatives, is an important strategy for developing inhibitors of trypsin-like serine proteases, which are implicated in various diseases. nih.gov

In protein engineering, the site-specific incorporation of modified amino acids like N-methylarginine can be used to probe protein structure and function. This is particularly relevant for studying post-translational modifications, as arginine methylation is a key regulatory mechanism for many proteins. iris-biotech.desigmaaldrich.com

Comparative Analysis of Arginine Protecting Groups in Fmoc Spps

Evaluation of Pbf Group Advantages and Limitations

The Pbf group has become a standard for arginine protection in Fmoc-SPPS due to a favorable balance of properties. nih.gov

Advantages:

Acid Lability: The Pbf group is readily cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA), which are the same conditions used for the final cleavage of the peptide from most resins and the removal of other side-chain protecting groups like tert-butyl (tBu). chempep.compeptide.com This simplifies the final deprotection step.

Reduced Side Reactions: Compared to its predecessor, the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group, the Pbf group shows a reduced tendency to cause alkylation of sensitive residues like tryptophan during cleavage. peptide.compeptide.com

Compatibility: Fmoc-Arg(Pbf)-OH is compatible with standard Fmoc-SPPS protocols and is soluble in common solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). chempep.com

Efficient Protection: The Pbf group effectively shields the reactive guanidine (B92328) side chain, preventing undesirable side reactions during peptide elongation. chempep.com

Limitations:

Steric Hindrance: The bulky nature of the Pbf group can sometimes impede coupling reactions, especially in sequences containing multiple or adjacent arginine residues. chempep.com

Incomplete Cleavage: While generally labile, complete removal of the Pbf group can be slow, sometimes requiring extended cleavage times of 1-2 hours, particularly in peptides with numerous arginine residues. nih.gov

Cost: Fmoc-Arg(Pbf)-OH is one of the more expensive protected amino acid derivatives, which can be a significant factor in large-scale peptide synthesis. nih.gov

Potential for Side Reactions: Although less prone than Pmc, the cleaved Pbf group can still lead to the sulfonation of tryptophan residues. google.comsigmaaldrich.com

Table 1: Advantages and Limitations of the Pbf Protecting Group

Feature Description
Advantages
Acid Lability Cleaved by standard TFA cocktails, simplifying the final deprotection step. chempep.compeptide.com
Reduced Side Reactions Lower propensity for tryptophan alkylation compared to Pmc. peptide.compeptide.com
Compatibility Works well with standard Fmoc-SPPS protocols and common solvents. chempep.com
Efficient Protection Effectively prevents side reactions at the guanidine group during synthesis. chempep.com
Limitations
Steric Hindrance Its bulky size can slow down coupling reactions, especially in arginine-rich sequences. chempep.com
Incomplete Cleavage Can require prolonged cleavage times for complete removal, particularly with multiple Arg residues. nih.gov
Cost A relatively expensive amino acid derivative. nih.gov
Tryptophan Modification Cleavage byproducts can still cause sulfonation of tryptophan. google.comsigmaaldrich.com

Comparative Studies with Sulfonyl-Based Protecting Groups (e.g., Mtr, Pmc, Tos, MIS)

The Pbf group belongs to a family of sulfonyl-based protecting groups developed for arginine. Understanding its performance relative to other members of this family, such as 4-methoxy-2,3,6-trimethylphenylsulfonyl (Mtr), Pmc, tosyl (Tos), and 1,2-dimethylindole-3-sulfonyl (MIS), is crucial for optimizing peptide synthesis strategies. nih.govnih.gov

The rate and completeness of deprotection are critical factors that distinguish these protecting groups.

Tos (Tosyl): Primarily used in Boc/Bn solid-phase strategy, Tos requires harsh acidic conditions like anhydrous HF for removal and is generally not compatible with the milder conditions of Fmoc-SPPS. nih.govresearchgate.net

Mtr (4-methoxy-2,3,6-trimethylphenylsulfonyl): While an improvement over Tos, the Mtr group requires prolonged treatment with TFA, often in the presence of scavengers like thioanisole (B89551), for complete removal. peptide.comug.edu.pl Its cleavage can take up to 24 hours in some cases. sigmaaldrich.com

Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl): The introduction of the Pmc group was a significant advancement, as it could be cleaved with 50% TFA in dichloromethane (B109758) (DCM), similar to t-butyl groups. peptide.com This dramatically reduced deprotection times compared to Mtr. nih.gov

Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): The Pbf group, with its five-membered furan (B31954) ring, is more acid-labile than the six-membered chroman ring of Pmc. nih.govmdpi.com Kinetic studies have shown that Pbf is cleaved 1.2 to 1.4 times faster than Pmc in 80% TFA. archive.org Removal is typically complete within 1-2 hours. nih.gov

MIS (1,2-dimethylindole-3-sulfonyl): This more recently developed group is significantly more labile than Pbf. ug.edu.pl In one study, the MIS group was completely cleaved from a model peptide in 30 minutes using 1:1 TFA/DCM, whereas only 4% of the Pbf-protected peptide was deprotected under the same conditions. nih.gov

Table 2: Deprotection Kinetics of Arginine Protecting Groups

Protecting Group Cleavage Conditions Relative Deprotection Rate Reference
Tos Anhydrous HF Very Slow nih.govresearchgate.net
Mtr TFA/thioanisole (prolonged) Slow peptide.comsigmaaldrich.comug.edu.pl
Pmc 50% TFA/DCM Moderate nih.govpeptide.com
Pbf TFA-based cocktails (1-2 hours) Fast (1.2-1.4x faster than Pmc) nih.govarchive.org
MIS 50% TFA/DCM (30 minutes) Very Fast nih.govug.edu.pl

A major challenge in synthesizing peptides containing both arginine and tryptophan is the potential for the cleaved sulfonyl protecting group to electrophilically attack the indole (B1671886) side chain of tryptophan, a side reaction known as sulfonation. google.comsigmaaldrich.com

The Mtr, Pmc, and Pbf groups are all known to cause this side reaction to varying degrees. google.comsigmaaldrich.com

The extent of this modification can be sequence-dependent, with the spatial proximity of the arginine and tryptophan residues playing a significant role. nih.gov

The Pbf group is generally considered to cause less tryptophan alkylation than the Pmc group. peptide.compeptide.com One comparative study demonstrated that after a 3-hour cleavage with TFA, the use of Arg(Pbf) resulted in a 69% yield of the desired peptide, compared to only 46% when Arg(Pmc) was used, with the difference attributed to reduced tryptophan modification. peptide.compeptide.compeptide.com

The use of scavengers, such as thioanisole or 1,2-ethanedithiol (B43112) (EDT), in the cleavage cocktail is a common strategy to suppress this side reaction. peptide.comresearchgate.net

A more effective solution is the use of Nin-Boc protected tryptophan (Fmoc-Trp(Boc)-OH), which effectively prevents the sulfonation of the indole ring. peptide.comsigmaaldrich.com

Another side reaction associated with arginine derivatives is the formation of δ-lactam. Studies have shown that the electron-withdrawing nature of the protecting group can influence the nucleophilicity of the guanidino group and thus the extent of this side reaction. For instance, Pbf protection has been observed to be more prone to δ-lactam formation compared to the NO2 protecting group. nih.gov

Orthogonality Considerations with Other Amino Acid Protecting Groups

In Fmoc-SPPS, orthogonality refers to the ability to selectively remove different classes of protecting groups under distinct chemical conditions without affecting others. iris-biotech.debiosynth.com The primary orthogonal scheme is the use of the base-labile Fmoc group for the Nα-amine and acid-labile groups for side-chain protection. iris-biotech.deembrapa.br

The Pbf group fits well within this scheme as it is stable to the basic conditions (e.g., piperidine (B6355638) in DMF) used for Fmoc group removal but is cleaved by the final acid treatment (e.g., TFA) that also removes other common acid-labile side-chain protecting groups like t-butyl (for Asp, Glu, Ser, Thr, Tyr) and trityl (Trt) (for Asn, Gln, His). chempep.comembrapa.br

The sulfonyl-based arginine protecting groups (Mtr, Pmc, Pbf) are all considered orthogonal to the Fmoc group. peptide.com Their compatibility with the standard Fmoc/tBu strategy is a key reason for their widespread use. researchgate.netug.edu.pl

The key challenge to their orthogonality lies not in the synthesis cycles but during the final deprotection step. The reactive carbocations generated from the cleavage of Pbf and other protecting groups can react with nucleophilic side chains, particularly the unprotected indole ring of tryptophan. sigmaaldrich.comrsc.org This necessitates the use of scavengers or additional protection on the tryptophan side chain (e.g., Boc) to maintain the practical orthogonality of the protection scheme and ensure a clean final product. peptide.comsigmaaldrich.com

Analytical Methodologies for Characterizing Fmoc Alg Me,pbf Oh Derived Peptides

Chromatographic Techniques for Purity Assessment (e.g., RP-HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the cornerstone for assessing the purity of peptides synthesized using Fmoc-Alg(Me,Pbf)-OH. mdpi.comnih.gov This technique separates the target peptide from impurities based on hydrophobicity. mdpi.com The purity of the final peptide product is directly impacted by the quality of the initial Fmoc-amino acids used; even small amounts of impurities in the building blocks can lead to significant side products. sigmaaldrich.com

RP-HPLC is utilized at various stages of peptide synthesis. It is used to monitor the progress of coupling reactions by analyzing aliquots from the reaction mixture. mdpi.comnih.gov After cleavage of the peptide from the solid support, RP-HPLC is employed to analyze the crude peptide, providing a profile of the synthesized material and guiding the purification strategy. nih.govrsc.org The final purity of the peptide is also determined by RP-HPLC, typically using a C18 column and a gradient of acetonitrile (B52724) in water with trifluoroacetic acid (TFA) as an ion-pairing agent. mdpi.comrsc.org Detection is commonly performed at 214 nm or 220 nm, which correspond to the absorbance of the peptide backbone. mdpi.comrsc.org

The choice of solvent system and gradient profile in RP-HPLC is critical for achieving optimal separation. For instance, a study on the incorporation of Fmoc-Arg(Pbf)-OH highlighted the use of N-butylpyrrolidinone (NBP) as a greener alternative to dimethylformamide (DMF) and its effect on the stability and reactivity of the amino acid derivative, which was monitored by RP-HPLC. mdpi.com Furthermore, the hydrophobicity of the Pbf protecting group itself influences the retention time of the peptide. mdpi.com

The table below summarizes typical RP-HPLC conditions used for the analysis of peptides, including those containing protected arginine residues.

Table 1: Typical RP-HPLC Conditions for Peptide Analysis

Parameter Condition Reference
Column C18 or C8 reverse-phase mdpi.comnih.gov
Mobile Phase A 0.1% TFA in Water mdpi.comrsc.org
Mobile Phase B 0.1% TFA in Acetonitrile mdpi.comrsc.org
Gradient Linear gradient of Mobile Phase B into A mdpi.comnih.gov
Flow Rate 0.5 - 1.0 mL/min mdpi.comnih.gov

| Detection Wavelength | 214 nm or 220 nm | mdpi.comrsc.org |

Spectroscopic Methods for Structural Confirmation (e.g., MS, NMR, UV-Vis for Fmoc removal monitoring)

Spectroscopic methods are indispensable for confirming the primary structure and monitoring key steps in the synthesis of peptides containing this compound.

Mass Spectrometry (MS) is the primary tool for determining the molecular weight of the synthesized peptide, thereby confirming the correct incorporation of all amino acids, including the modified arginine. rsc.org High-resolution mass spectrometry provides accurate mass measurements that can verify the elemental composition of the peptide. chempep.com During peptide synthesis, MS can be used to analyze mini-cleavage samples to assess the efficiency of coupling and deprotection steps. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information about the peptide at the atomic level. While not routinely used for every peptide synthesized, ¹H NMR and ¹³C NMR can confirm the presence and structure of the N-methyl group and the Pbf protecting group on the arginine side chain. ox.ac.ukchemicalbook.comscispace.com For the parent compound, Fmoc-L-Arg(Pbf)-OH, characteristic signals in the NMR spectrum confirm its identity. chemicalbook.comscispace.com In cases of isotopic labeling, such as with ¹³C, NMR is essential for verifying the position of the label. ox.ac.uk

UV-Vis Spectroscopy is a simple yet powerful tool for real-time monitoring of the Fmoc deprotection step during solid-phase peptide synthesis (SPPS). vapourtec.com The Fmoc group has a characteristic UV absorbance, and its removal with a base like piperidine (B6355638) releases a dibenzofulvene-piperidine adduct that absorbs strongly around 300-301 nm. rsc.orgiris-biotech.de By measuring the absorbance of the solution after the deprotection step, the extent of the reaction can be quantified. rsc.orgiris-biotech.de This method is also used to determine the initial loading of the Fmoc-amino acid onto the resin. rsc.orgiris-biotech.de

The following table outlines the application of these spectroscopic techniques in peptide characterization.

Table 2: Spectroscopic Methods for Peptide Characterization

Technique Application Key Findings Reference
Mass Spectrometry (MS) Molecular weight determination and sequence verification. Confirms the mass of the final peptide and intermediates. rsc.orgchempep.com
Nuclear Magnetic Resonance (NMR) Detailed structural elucidation. Confirms the presence and structure of the Alg(Me,Pbf) residue. ox.ac.ukchemicalbook.com

| UV-Vis Spectroscopy | Monitoring Fmoc deprotection. | Quantifies the release of the Fmoc group during synthesis. | rsc.orgvapourtec.comiris-biotech.de |

Advanced Characterization for Specific Post-Translational Modifications

The incorporation of N-methylarginine constitutes a specific post-translational modification (PTM). The analysis of such modifications often requires advanced and specialized techniques, particularly within a complex biological context.

Mass Spectrometry-based Proteomics has become a powerful tool for the global analysis of protein arginine methylation. rsc.org Techniques like liquid chromatography-mass spectrometry (LC-MS/MS) are used to identify and quantify arginine-methylated peptides in complex mixtures. nih.govacs.org Specific strategies, such as hydrophilic interaction liquid chromatography (HILIC) or strong cation exchange (SCX), can be employed to enrich for methylated peptides before MS analysis. nih.govacs.org Electron transfer dissociation (ETD) is a fragmentation technique in MS that is particularly useful for characterizing peptides containing labile PTMs like methylation, as it often preserves the modification on the side chain. nih.govresearchgate.net

Targeted Data Acquisition in mass spectrometry can be employed to specifically look for peptides carrying the methylarginine (B15510414) modification. researchgate.net This involves programming the mass spectrometer to selectively fragment ions whose mass corresponds to a theoretical peptide containing the PTM of interest. researchgate.net

While the focus here is on the synthetic peptide, it is important to note that the analytical methods developed for studying naturally occurring arginine methylation are highly relevant for characterizing synthetic peptides containing this compound. These advanced methods provide the highest level of confidence in the identity and homogeneity of the final peptide product.

The study of arginine methylation is a significant field in proteomics, with various methods being developed to distinguish between different methylation states (mono- and dimethylated arginine). rsc.orgbiorxiv.org While this compound is used to introduce a monomethylated arginine, the analytical tools from the broader field of PTM analysis are applicable.

Table 3: Compound Names

Abbreviation Full Compound Name
This compound N-α-Fmoc-N-ω-methyl-N-ω'-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine
RP-HPLC Reversed-Phase High-Performance Liquid Chromatography
MS Mass Spectrometry
NMR Nuclear Magnetic Resonance
UV-Vis Ultraviolet-Visible Spectroscopy
Pbf 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl
TFA Trifluoroacetic Acid
DMF Dimethylformamide
NBP N-butylpyrrolidinone
HILIC Hydrophilic Interaction Liquid Chromatography
SCX Strong Cation Exchange
ETD Electron Transfer Dissociation
PTM Post-Translational Modification
Boc tert-butyloxycarbonyl
Mtr 4-methoxy-2,3,6-trimethylbenzenesulfonyl
Trt Trityl
OtBu tert-butyl ester
DIC N,N'-diisopropylcarbodiimide
OxymaPure Ethyl (hydroxyimino)cyanoacetate
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate
HOBt Hydroxybenzotriazole
DIEA N,N-Diisopropylethylamine
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate
HOAt 1-Hydroxy-7-azabenzotriazole
TIS Triisopropylsilane (B1312306)
DCM Dichloromethane (B109758)
MeCN Acetonitrile
OPA o-Phthalaldehyde
FMOC 9-fluorenylmethyloxycarbonyl chloride
PITC Phenylisothiocyanate
RiPP Ribosomally synthesized and post-translationally modified peptide
ADMA Asymmetric dimethylarginine
SDMA Symmetric dimethylarginine

Theoretical and Mechanistic Investigations of Fmoc Alg Me,pbf Oh Chemistry

Mechanistic Pathways of Amide Bond Formation with Protected Arginine

The formation of an amide (peptide) bond is the central reaction in peptide synthesis. This process involves the coupling of the carboxylic acid group of an incoming amino acid with the free amino group of the growing peptide chain, which is typically anchored to a solid support. For a protected amino acid like Fmoc-Arg(Me,Pbf)-OH, the reaction must be facilitated by activating the carboxylic acid, as it is not sufficiently reactive on its own to readily form an amide bond with an amine. mdpi.com

The general mechanism proceeds through two main steps:

Activation of the Carboxyl Group: The carboxylic acid of Fmoc-Arg(Me,Pbf)-OH is converted into a more reactive species using a coupling reagent. Common activation strategies in Fmoc-SPPS involve the use of carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), often in conjunction with an additive like OxymaPure (ethyl cyanohydroxyiminoacetate) or 1-hydroxybenzotriazole (B26582) (HOBt). mdpi.com The coupling agent transforms the carboxyl group into a highly reactive acyl-isourea (with DIC) or an active ester (with HOBt/Oxyma). These intermediates are highly susceptible to nucleophilic attack. mdpi.com Phosphonium salts (e.g., HBTU, PyBOP) and guanidinium (B1211019) salts (e.g., HBTU) are also widely used and function by creating similarly reactive activated esters. mdpi.com

Nucleophilic Attack and Amide Bond Formation: The free N-terminal amine of the peptide chain, anchored to the solid support, acts as a nucleophile. It attacks the carbonyl carbon of the activated ester intermediate of Fmoc-Arg(Me,Pbf)-OH. This attack forms a tetrahedral intermediate which then collapses, eliminating the activating group as a stable byproduct (e.g., N,N'-diisopropylurea for DIC) and forming the new, stable amide bond. unimi.it The bulky 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group on the arginine side chain serves to protect the guanidino moiety from participating in undesired reactions during this process, while the N-methyl group provides a specific modification often required for biologically active peptides. sigmaaldrich.comchempep.com

The choice of solvent and coupling reagents can significantly influence the reaction rate and efficiency. Polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are typically used to facilitate the solubility of the protected amino acid and swell the solid-phase resin. chempep.comrsc.org

Understanding Side Reaction Mechanisms (e.g., δ-Lactam Formation)

While the Pbf group effectively protects the arginine side chain, the coupling of Fmoc-Arg(Pbf)-OH and similar derivatives is notoriously prone to a significant side reaction: the formation of a δ-lactam. mdpi.comresearchgate.net This intramolecular cyclization is a major cause of reduced coupling efficiency and the generation of deletion peptides (peptides missing the intended arginine residue). researchgate.netdiva-portal.org

The mechanism of δ-lactam formation is a competitive intramolecular pathway that occurs after the carboxylic acid group has been activated.

Activation: As with productive amide bond formation, the process begins with the activation of the carboxyl group of Fmoc-Arg(Pbf)-OH.

Intramolecular Nucleophilic Attack: Instead of being attacked by the amine of the growing peptide chain (intermolecular reaction), the activated carboxyl group is attacked by a nitrogen atom of its own guanidino side chain (intramolecular reaction). rsc.org This forms a stable, six-membered cyclic amide, known as a δ-lactam. mdpi.comresearchgate.net

Consequence: This side reaction consumes the activated arginine derivative, rendering it unavailable for coupling to the peptide chain. rsc.org To overcome the resulting incomplete coupling, protocols often call for repetitive or "double" couplings of arginine residues, which increases synthesis time and cost. mdpi.comresearchgate.net

The propensity for δ-lactam formation is influenced by several factors, including the choice of protecting group, the activation method, and the solvent. Studies have shown that the solvent environment can significantly impact the rate of this side reaction. For instance, the use of greener binary solvent mixtures has been explored as a tool to mitigate this unwanted cyclization. rsc.orgrsc.org

Table 1: Influence of Solvent on δ-Lactam Formation of Fmoc-Arg(Pbf)-OH
Solvent Systemδ-Lactam Formed (%)Unreacted/Hydrolyzed Fmoc-Arg(Pbf)-OH (%)Activated Ester (as Methyl Ester) (%)
DMF181468
DMSO/2-Me-THF (1:9)121375
DMSO/2-Me-THF (2:8)61183
DMSO/2-Me-THF (4:6)21286
NBP/DOL (4:6)31087

This table presents data on the extent of δ-lactam formation from Fmoc-Arg(Pbf)-OH after 90 minutes of activation with DIC/Oxyma in various solvent systems. Data adapted from reference rsc.org.

Computational Approaches to Optimize Arginine Coupling Reactions

To better understand and control the complex reactivity of protected arginine derivatives, researchers have increasingly turned to computational chemistry. Theoretical methods such as Density Functional Theory (DFT) and combined Quantum Mechanics/Molecular Mechanics (QM/MM) approaches provide powerful tools to investigate reaction mechanisms at an atomic level. frontiersin.orgplos.org

These computational approaches offer several key insights:

Mechanistic Pathway Elucidation: Computational models can map the potential energy surface of a reaction, allowing for the identification of transition states and reaction intermediates. plos.orgnih.gov For example, DFT calculations have been used to investigate the mechanistic pathway of amide bond cleavage at C-terminal arginine residues, providing insights into the stability of proposed intermediates and the corresponding energy barriers. nih.gov This helps to confirm or refute hypothesized mechanisms for both desired couplings and unwanted side reactions.

Quantifying Energy Barriers: By calculating the energy barriers (activation energies) for competing reaction pathways, such as the desired intermolecular coupling versus intramolecular δ-lactam formation, researchers can predict which pathway is more likely to occur under specific conditions. nih.gov This information is invaluable for rationally designing reaction conditions that favor the desired product.

Understanding Substituent Effects: Theoretical studies can analyze how different protecting groups or modifications, like the N-methylation in Fmoc-Arg(Me,Pbf)-OH, influence the electronic structure and reactivity of the molecule. nih.gov For instance, computational analyses can be performed to determine if the nature of a protecting group affects the reactivity and potential energy surfaces of the amino acid derivative. nih.gov

Solvent Effects: QM/MM simulations can model the reaction within a solvent environment, providing a more realistic picture of how solvent molecules interact with the reactants and influence the reaction pathway and energetics. frontiersin.org This is particularly relevant for optimizing solvent mixtures to suppress side reactions like δ-lactam formation.

A computational study on the cleavage of peptides at the C-terminal arginine residue provides an example of how these methods are applied. DFT calculations were used to determine the energy barriers for key steps in the proposed reaction mechanism.

Table 2: DFT-Calculated Energy Barriers for C-Terminal Arginine Cleavage Intermediates
Peptide IntermediateTransition StateCalculated Free Energy Barrier (kcal/mol)
H₃N⁺-GGR(CHO)-CO₂⁻ (C-terminal Arg)TS111.3
H₃N⁺-GR(CHO)G-CO₂⁻ (Internal Arg)TS218.5

This table shows the calculated free energy barriers for the formation of a key pyrrolinium-like intermediate when arginine is at the C-terminus versus an internal position. The lower energy barrier for the C-terminal arginine helps explain the observed experimental selectivity. Data adapted from reference nih.gov.

By providing such detailed mechanistic and energetic information, computational approaches serve as a powerful complement to experimental work, guiding the optimization of synthetic protocols for challenging residues like arginine and its methylated derivatives.

Q & A

Q. What is the role of the Pbf and Fmoc protecting groups in Fmoc-Alg(Me,Pbf)-OH during solid-phase peptide synthesis (SPPS)?

  • Methodological Answer: The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group during SPPS, enabling stepwise peptide elongation via base-labile deprotection (e.g., 20% piperidine in DMF). The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group shields the guanidino side chain of arginine, preventing undesired side reactions during coupling. Final deprotection of Pbf occurs under strong acidic conditions (e.g., trifluoroacetic acid with scavengers) .

Q. How should researchers optimize storage and handling of this compound to maintain stability?

  • Methodological Answer: Store the compound at -15°C to -25°C in airtight, moisture-free containers. Purity (>95% by HPLC) should be verified before use, as impurities can propagate through synthesis. Pre-activation in anhydrous solvents like DMF or NBP (N-butylpyrrolidinone) minimizes hydrolysis .

Q. What are the critical steps for incorporating this compound into peptide sequences without side reactions?

  • Methodological Answer: Use coupling reagents like DIC (diisopropylcarbodiimide) with OxymaPure to activate the carboxyl group, reducing racemization. Monitor reaction kinetics via HPLC to optimize coupling time (typically 30–60 minutes at 60°C in NBP). Excess reagents should be removed via resin washing to prevent δ-lactam byproduct formation .

Advanced Research Questions

Q. What strategies mitigate aggregation during synthesis of peptides containing this compound?

  • Methodological Answer: Incorporate pseudoproline dipeptide systems (e.g., Ser(ΨMe,Mepro)) into the sequence to disrupt β-sheet formation. This modification reduces steric hindrance and improves solubility, enabling efficient coupling of hindered residues like Arg(Pbf). Comparative studies show >95% coupling efficiency with pseudoprolines versus <50% without .

Q. How do solvent choice and temperature influence δ-lactamization during this compound activation?

  • Methodological Answer: In DMF, δ-lactam byproducts form rapidly due to solvent polarity, but switching to NBP reduces lactamization by stabilizing the activated species (Fmoc-Arg(Pbf)-Oxyma). Elevated temperatures (60°C) accelerate coupling, but pre-activation times >2 minutes in NBP risk degradation. HPLC analysis (C18 columns, 0.1% TFA gradient) is critical for quantifying lactam peaks .

Q. What analytical techniques resolve contradictions in coupling efficiency data for this compound?

  • Methodological Answer: Use LC-MS to distinguish between unreacted amino acids and lactam byproducts. For example, a peak at 254 nm may correspond to Fmoc-Arg(Pbf)-OH (m/z 662.8) or its δ-lactam derivative (m/z 644.8). Kinetic modeling of activation curves (time vs. conversion) can identify optimal coupling conditions when data conflicts arise .

Q. How does methylation of the guanidino group in this compound affect peptide-protein interactions?

  • Methodological Answer: Methylation mimics post-translational arginine modifications (e.g., in histone methylation studies). Surface plasmon resonance (SPR) assays reveal that methylated arginine enhances binding affinity (KD values 10–100 nM) to methyl-binding domains compared to unmethylated analogs. Ensure deprotection protocols (e.g., TFA:EDT:H2O 95:2.5:2.5) preserve methyl groups .

Q. What protocols validate the enantiomeric purity of peptides synthesized with Fmoc-D-Arg(Pbf)-OH?

  • Methodological Answer: Perform chiral HPLC using a Crownpak CR(+) column with 0.1% HClO4 in MeOH:ACN (90:10). Compare retention times to L- and D-arginine standards. Circular dichroism (CD) spectroscopy at 190–250 nm can further confirm secondary structure integrity .

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